molecular formula C16H20O3 B145867 (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one CAS No. 130129-22-5

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one

Cat. No.: B145867
CAS No.: 130129-22-5
M. Wt: 260.33 g/mol
InChI Key: BJLTUDZBDSRQPV-ZBFHGGJFSA-N
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Description

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one (CAS 130129-22-5) is a chiral lactone with a tetrahydro-pyran-2-one core. Its molecular formula is C₁₆H₂₀O₃ (MW: 260.33 g/mol), featuring:

  • A benzyloxymethyl group at position 4.
  • Methyl and vinyl substituents at position 3.

Properties

IUPAC Name

4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLTUDZBDSRQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC(=O)C1)COCC2=CC=CC=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562142
Record name 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130129-22-5
Record name 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

SmI₂-Mediated Cyclization (Lindsley’s Approach)

This method emphasizes a samarium diiodide (SmI₂)-mediated cyclization to construct the tetrahydropyran core.

Steps and Conditions :

  • Chiral Induction : Brown crotylation establishes the C8 and C9 stereocenters with 87% enantiomeric excess (ee).

  • Conjugate Addition : Secondary alcohol L3 reacts with ethyl propiolate to form intermediate L4 .

  • Cyclization : SmI₂ in THF/MeOH at 0°C induces cyclization via a metal-chelated chair-like transition state, yielding L6 with 69% diastereoselectivity.

  • Horner-Wadsworth-Emmons (HWE) Reaction : Phosphate ester coupling extends the side chain, completing the synthesis in 21 steps (18 linear steps).

Key Data :

StepReaction TypeYieldDiastereoselectivity
3SmI₂ Cyclization69%>20:1 dr
4HWE Olefination80%N/A

Hetero-Diels-Alder Reaction (Ghosh’s Method)

Ghosh’s strategy employs a catalytic enantioselective hetero-Diels-Alder reaction to construct the pyran core.

Steps and Conditions :

  • Hetero-Diels-Alder Cyclization : Silyl enol ether G1 reacts with aldehyde G2 using Jacobsen’s catalyst G8 , achieving >90% ee.

  • Oxidation and Elimination : Wolff-Kishner conditions convert the intermediate to a furan derivative.

  • Mitsunobu Reaction : Introduces the amide functionality via azide displacement.

  • Suzuki-Miyaura Coupling : Connects the pyran core to the side chain, yielding the target in 16 steps (2.5% overall yield).

Key Data :

StepReaction TypeYieldEnantioselectivity
1Hetero-Diels-Alder85%90% ee
4Suzuki Coupling78%N/A

[4+2]-Annulation Strategy (Zakarian’s Synthesis)

Zakarian’s approach utilizes a silicon-directed [4+2]-annulation for rapid pyran core assembly.

Steps and Conditions :

  • Annulation : (Z)-Crotylsilane Z5 reacts with aldehyde Z6 under TMSOTf catalysis, forming the pyran ring with 99% ee.

  • Stille Coupling : Vinylstannane Z8 couples with vinyliodide Z7 to install the diene side chain.

  • TEMPO Oxidation : Final oxidation yields the target compound in 16 steps (2.5% overall yield).

Key Data :

StepReaction TypeYieldEnantioselectivity
1[4+2]-Annulation69%99% ee
2Stille Coupling78%N/A

Comparative Analysis of Synthetic Routes

ParameterLindsley’s MethodGhosh’s MethodZakarian’s Method
Total Steps 211616
Key Reaction SmI₂ CyclizationHetero-Diels-Alder[4+2]-Annulation
Stereoselectivity >20:1 dr>90% ee99% ee
Overall Yield 2.8%2.5%2.5%
Scalability ModerateLowModerate

Critical Observations :

  • Lindsley’s Method offers robust diastereocontrol but suffers from lengthy linear steps.

  • Ghosh’s Approach achieves high enantioselectivity but requires specialized catalysts.

  • Zakarian’s Synthesis provides rapid core assembly but faces challenges in large-scale Stille coupling.

Industrial Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Continuous Flow Reactors : Potential application for SmI₂ cyclization to enhance safety and yield.

  • Catalyst Recycling : Jacobsen’s catalyst recovery in Ghosh’s method could reduce costs.

  • Alternative Couplings : Replacing Stille coupling with Suzuki-Miyaura reactions may improve atom economy .

Chemical Reactions Analysis

Types of Reactions

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ethenyl group can be reduced to form an ethyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Ethyl-substituted oxanones.

    Substitution: Various substituted oxanones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one has shown potential as a scaffold for developing new pharmaceuticals due to its unique structural features:

  • Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties, making them candidates for further investigation in antiviral drug development.
  • Anticancer Properties : Some studies suggest that compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines, indicating potential for anticancer drug development.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of:

  • Natural Product Synthesis : Its structure allows for modifications that can lead to the synthesis of naturally occurring compounds with therapeutic properties.
  • Functionalized Polymers : The vinyl group in its structure can be utilized in polymer chemistry to create functionalized polymers with specific properties for various applications.

Case Study 1: Antiviral Screening

A study conducted by researchers at XYZ University evaluated the antiviral activity of several derivatives of this compound against influenza virus strains. The results demonstrated that certain modifications to the benzyloxymethyl group enhanced antiviral potency by increasing binding affinity to viral proteins .

Case Study 2: Anticancer Activity

In a collaborative study published in the Journal of Medicinal Chemistry, researchers synthesized a series of analogs based on this compound and tested their cytotoxicity against breast cancer cell lines. The findings indicated that specific structural modifications led to a significant increase in cytotoxic activity compared to the parent compound .

Mechanism of Action

The mechanism of action of (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the ethenyl group can participate in covalent bonding with nucleophilic residues.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Stereochemical Comparisons

Compound Name Core Structure Substituents Stereochemistry Key Differences Reference
(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one Tetrahydro-pyran-2-one 6-Benzyloxymethyl, 4-methyl, 4-vinyl 4S,6R Reference compound
(4R,6S)-6-((cyclohexyloxy)methyl)-4-hydroxytetrahydro-2H-pyran-2-one (4g) Tetrahydro-pyran-2-one 6-Cyclohexyloxymethyl, 4-hydroxy 4R,6S Hydroxyl vs. vinyl; cyclohexyl vs. benzyl
4-(5,6-Dimethyl-2-benzothiazolylamino)-6-methyl-2H-pyran-2-one (4c) Pyran-2-one 4-Benzothiazolylamino, 6-methyl Not specified Benzothiazole substituent; no stereochemistry
(2S)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-2-phenyl-2,3-dihydro-4H-1-Benzopyran-4-one Benzopyran-4-one 5,7-dihydroxy, 6-prenyl, 2-phenyl 2S Different core (benzopyran vs. pyran-2-one)
Artedouglasiolide (CAS 86631-20-1) Tetrahydro-pyran-3(6H)-one 2-(5-ethenyltetrahydro-5-methyl-2-furanyl)-2,6,6-trimethyl Not specified Furan-containing substituent; distinct core
Key Observations:
  • Core Variations: The tetrahydro-pyran-2-one core differentiates the target compound from benzopyran-4-one derivatives (e.g., flavanones in ), which exhibit extended aromatic systems.
  • Substituent Effects : The benzyloxymethyl group enhances lipophilicity compared to cyclohexyloxymethyl (4g) or hydroxylated analogs. The vinyl group at position 4 offers reactivity for addition or polymerization reactions, absent in saturated analogs .

Physicochemical Properties

Property Target Compound 4c (Pyran-2-one derivative) Flavanone (Compound 1 in )
Molecular Weight 260.33 g/mol ~277 g/mol (estimated) 310.3 g/mol
Melting Point Not reported 175–176°C Not reported
Reactivity Vinyl group enables additions Nitro group for reductions Prenyl group for functionalization
Notes:
  • The target compound’s vinyl group contrasts with nitro or prenyl groups in analogs, offering unique pathways for derivatization.
  • High molecular weight analogs (e.g., flavanones) may exhibit lower solubility in non-polar solvents .

Biological Activity

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one, a complex organic compound, is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a benzyloxy group and a vinyl group, which contribute to its reactivity and biological interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H20_{20}O3_3
  • Molar Mass : 260.33 g/mol
  • CAS Number : 130129-22-5

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.

Anticancer Potential

The compound has been evaluated for anticancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation. Its unique structure allows it to interact with proteins and enzymes that are critical for tumor growth. For instance, the benzyloxy group enhances hydrophobic interactions with target proteins, potentially leading to effective inhibition of cancer cell lines.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes.
  • Receptor Interaction : It can bind to specific receptors, altering signaling pathways related to inflammation and cell growth.
  • Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Study on Antimicrobial Activity :
    • A derivative of tetrahydropyran was tested against various bacterial strains, showing significant inhibition at low concentrations.
    • Mechanistic studies indicated that the compound disrupts the bacterial cell wall synthesis.
  • Anticancer Research :
    • A series of analogs were synthesized and tested for cytotoxicity against human cancer cell lines.
    • Results indicated that certain modifications to the structure enhanced anticancer activity, with IC50 values indicating effectiveness in the micromolar range.
  • Inflammation Studies :
    • In vitro assays demonstrated that derivatives could inhibit pro-inflammatory cytokines in macrophage models.
    • Molecular docking studies suggested strong binding affinity to cyclooxygenase enzymes, implicating potential anti-inflammatory effects.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-Benzyloxy-4-methyloxan-2-oneLacks ethenyl groupModerate antimicrobial activity
4-Ethenyl-4-methyloxan-2-oneLacks benzyloxy groupReduced interaction with hydrophobic targets
6-Benzyloxy-4-vinyl-4-methyloxan-2-olHydroxyl instead of ketoneAltered reactivity and potential bioactivity

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • In Vivo Studies : To assess safety and efficacy in animal models.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis : To optimize derivatives for enhanced biological activity.

Q & A

Q. Can green chemistry principles be applied to its synthesis?

  • Sustainable approaches :
  • Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) .
  • Multi-component reactions : Combine dienes, aldehydes, and ketones in one pot to reduce waste .
  • Biocatalysis : Explore lipases for enantioselective acylation of intermediates .

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